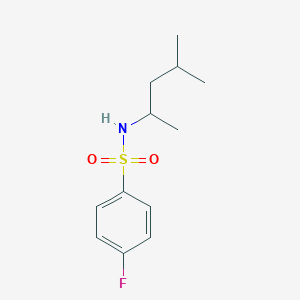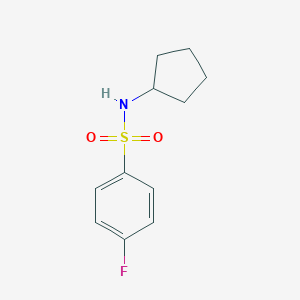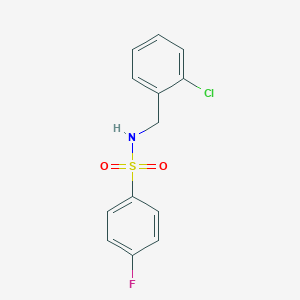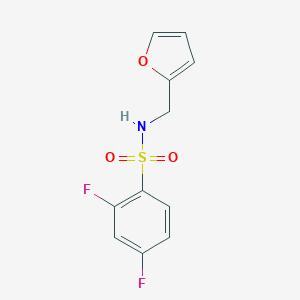![molecular formula C21H20N2O5 B505024 N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,4-dimethoxybenzamide](/img/structure/B505024.png)
N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,4-dimethoxybenzamide is a complex organic compound with a unique structure that includes a furan ring, an amide linkage, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,4-dimethoxybenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Amide bond formation: The furan ring is then coupled with an amine group through an amide bond formation reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of methoxy groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The furan ring and amide linkage allow it to bind to enzymes or receptors, potentially inhibiting their activity. The methoxy groups may enhance its binding affinity or stability.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide
- N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide
Uniqueness
N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,4-dimethoxybenzamide is unique due to the presence of both furan and methoxy groups, which may confer specific chemical and biological properties not found in similar compounds
Propiedades
Fórmula molecular |
C21H20N2O5 |
|---|---|
Peso molecular |
380.4g/mol |
Nombre IUPAC |
N-[2-(furan-2-ylmethylcarbamoyl)phenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C21H20N2O5/c1-26-18-10-9-14(12-19(18)27-2)20(24)23-17-8-4-3-7-16(17)21(25)22-13-15-6-5-11-28-15/h3-12H,13H2,1-2H3,(H,22,25)(H,23,24) |
Clave InChI |
ZNAVFKTWAYLACV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B504948.png)
![2-[(2-fluorobenzoyl)amino]-N-phenylbenzamide](/img/structure/B504951.png)
![N-[2-(dimethylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B504954.png)
![N-{2-[(1-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B504957.png)
![N-[2-(anilinocarbonyl)phenyl]nicotinamide](/img/structure/B504959.png)
![N-{2-[(2-chloroanilino)carbonyl]phenyl}-2-furamide](/img/structure/B504960.png)
![2-[(2-chlorobenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B504962.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]isonicotinamide](/img/structure/B504963.png)

